4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid
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Overview
Description
4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid is an organic compound that belongs to the class of piperidinecarboxamides and morpholines This compound is known for its unique structural features, which include a morpholine ring, a piperidine ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid typically involves the coupling of morpholine and piperidine derivatives under specific reaction conditions. One common method involves the reaction of morpholine with a suitable piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. For instance, continuous flow synthesis techniques can be employed to enhance the yield and purity of the product. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the morpholine or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or piperidine derivatives.
Scientific Research Applications
4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid derivatives: These compounds have similar structural features but may contain different substituents on the morpholine or piperidine rings.
Piperidinecarboxamides: Compounds that share the piperidinecarboxamide moiety but differ in other structural elements.
Morpholine derivatives: Compounds containing the morpholine ring with various substituents.
Uniqueness
This compound is unique due to its combination of morpholine and piperidine rings, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Biological Activity
4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has a molecular formula of C13H20N2O3 and a molecular weight of approximately 240.31 g/mol. It features a morpholine ring and a piperidine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research has shown that derivatives of morpholine and piperidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, derivatives have shown cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The effectiveness is often linked to the ability to induce apoptosis and inhibit cell proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Morpholine and Piperidine Substituents : The presence of these rings enhances lipophilicity, improving membrane permeability and biological activity.
- Functional Groups : Modifications on the butanoic acid backbone can significantly alter potency. For instance, substituents that increase hydrogen bonding potential tend to enhance antimicrobial activity .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
4-(Morpholin-4-yl)-4-oxo-butanoic acid | Antimicrobial | 12.5 | |
Piperidine derivative | Anticancer | 10 | |
Morpholine derivative | Neuroprotective | 15 |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of morpholine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to MIC values as low as 6 µg/mL against E. coli, showcasing potential for development into therapeutic agents .
- Cytotoxicity Testing : In vitro tests on HeLa cells revealed that specific derivatives induced apoptosis at concentrations lower than 20 µM, highlighting their potential as anticancer drugs .
- Neuroprotection Research : A recent study assessed the neuroprotective properties of various piperidine-morpholine hybrids in models of oxidative stress-induced neuronal damage, demonstrating significant protective effects at concentrations around 25 µM .
Properties
IUPAC Name |
4-morpholin-4-yl-4-oxo-3-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-12(17)10-11(14-4-2-1-3-5-14)13(18)15-6-8-19-9-7-15/h11H,1-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMISVIIWFOKILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)O)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.